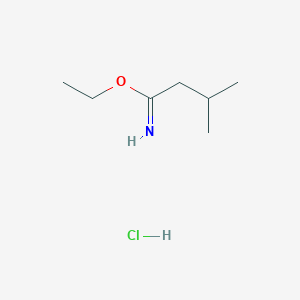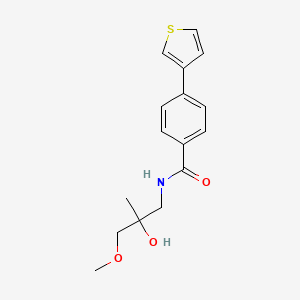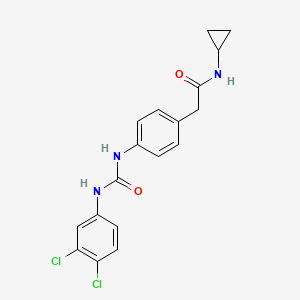
N-cyclopropyl-2-(4-(3-(3,4-dichlorophenyl)ureido)phenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Scientific Research Applications
Environmental Impact and Analysis
Research by Halden and Paull (2004) details an analytical method using liquid chromatography electrospray ionization mass spectrometry (LC/ESI/MS) for determining concentrations of triclocarban (TCC), a polychlorinated phenyl urea pesticide similar in structure to the compound , in aquatic environments. This study highlights the environmental persistence and detection challenges of chlorinated phenyl urea compounds, suggesting the broader environmental relevance of such chemical analyses (Halden & Paull, 2004).
Pharmacological Properties
Bertrand et al. (1994) explored the pharmacological properties of ureido-acetamides as potent and selective non-peptide cholecystokinin-B (CCKB) receptor antagonists. These compounds, sharing the ureido and acetamide functional groups with the chemical , showed promise in modulating neurotransmitter systems, suggesting potential therapeutic applications in the central nervous system (Bertrand et al., 1994).
Synthetic Chemistry and Catalysis
Srivastava et al. (2010) introduced the use of the cyclopropenium ion as an efficient organocatalyst for the Beckmann rearrangement of various ketoximes to corresponding amides/lactams. This represents a novel application of cyclopropenium ions, related to the cyclopropyl group in your compound, in synthetic organic chemistry, opening new avenues for catalysis and synthetic strategies (Srivastava et al., 2010).
Antiproliferative Agents
Toolabi et al. (2022) synthesized a series of 2‐acetamide‐5‐phenylthio‐1,3,4‐thiadiazol derivatives containing a phenyl urea warhead, evaluated as antiproliferative agents against various cancer cell lines. The findings suggest the potential of urea derivatives, similar to the core structure of your compound, in the development of new anticancer drugs (Toolabi et al., 2022).
properties
IUPAC Name |
N-cyclopropyl-2-[4-[(3,4-dichlorophenyl)carbamoylamino]phenyl]acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17Cl2N3O2/c19-15-8-7-14(10-16(15)20)23-18(25)22-13-3-1-11(2-4-13)9-17(24)21-12-5-6-12/h1-4,7-8,10,12H,5-6,9H2,(H,21,24)(H2,22,23,25) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQBVEDBJCIJJOG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=O)CC2=CC=C(C=C2)NC(=O)NC3=CC(=C(C=C3)Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17Cl2N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

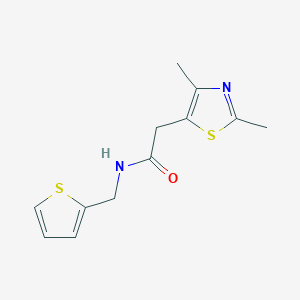
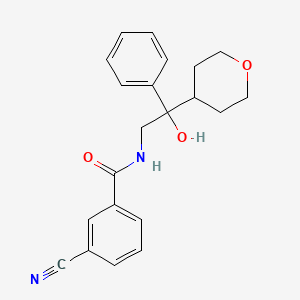
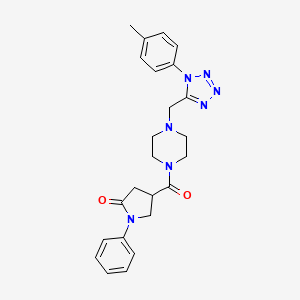
![2-[1-[(2-Methylpropan-2-yl)oxycarbonyl]-3-phenylazetidin-3-yl]acetic acid](/img/structure/B2363327.png)
![8-(4-methoxyphenyl)-4-oxo-N-(4-phenylbutan-2-yl)-6,7-dihydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2363329.png)
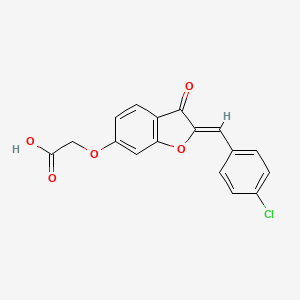

![4-(diethylsulfamoyl)-N-[4-[4-[[4-(diethylsulfamoyl)benzoyl]amino]-3-methylphenyl]-2-methylphenyl]benzamide](/img/structure/B2363339.png)
![(E)-3-[5-chloro-1-(3-chlorophenyl)-3-methylpyrazol-4-yl]-2-cyano-N-(2-phenylethyl)prop-2-enamide](/img/structure/B2363341.png)
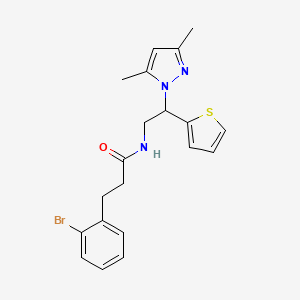

![N-(3-chloro-2-methylphenyl)-2-[7-(4-methoxyphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide](/img/structure/B2363344.png)
